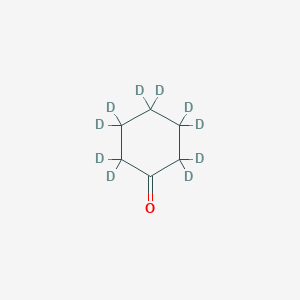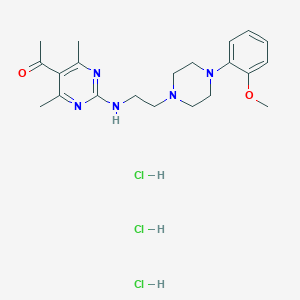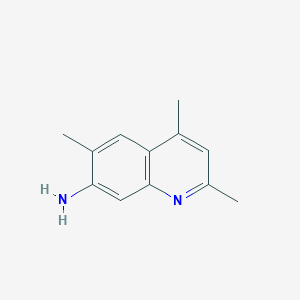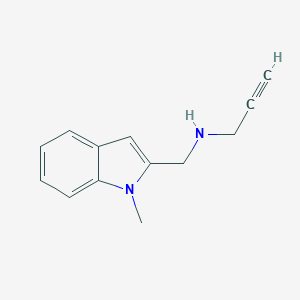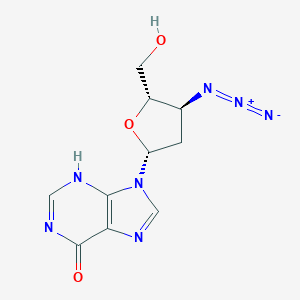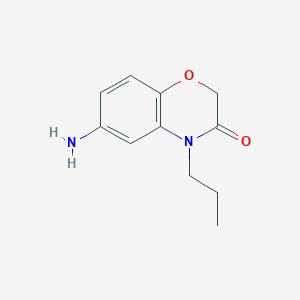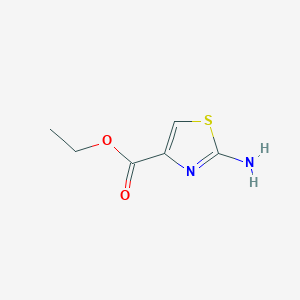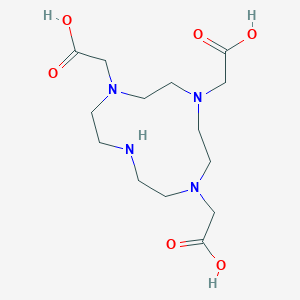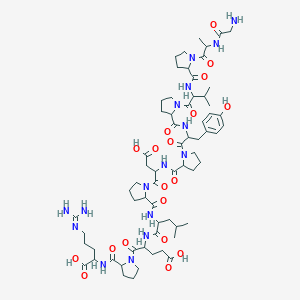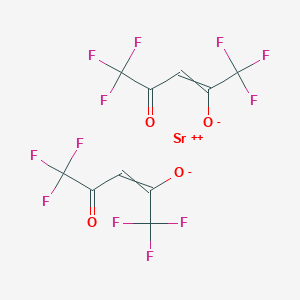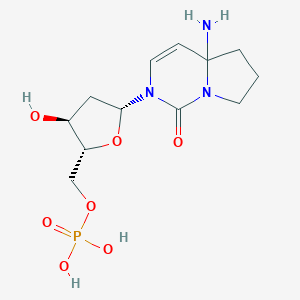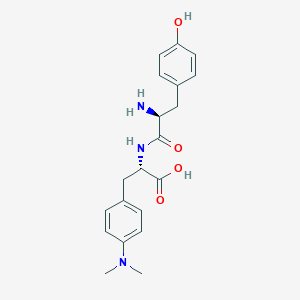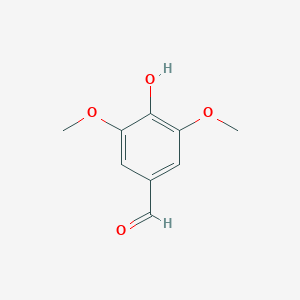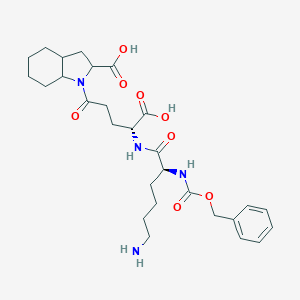
1-(N(2)-Benzyloxycarbonyllysyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(N(2)-Benzyloxycarbonyllysyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid, also known as Z-LLNle-CHO, is a synthetic peptide that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This peptide has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
1-(N(2)-Benzyloxycarbonyllysyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid exerts its anti-inflammatory and anti-cancer effects through the inhibition of proteasome activity. The proteasome is a cellular complex that is responsible for the degradation of proteins. By inhibiting proteasome activity, 1-(N(2)-Benzyloxycarbonyllysyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid prevents the degradation of proteins that are involved in inflammation and cancer cell growth, leading to a reduction in inflammation and cancer cell growth.
Biochemische Und Physiologische Effekte
1-(N(2)-Benzyloxycarbonyllysyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid has been shown to have anti-inflammatory and anti-cancer effects in various in vitro and in vivo models. In animal models of arthritis and inflammatory bowel disease, 1-(N(2)-Benzyloxycarbonyllysyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid has been shown to reduce inflammation and improve disease symptoms. Additionally, 1-(N(2)-Benzyloxycarbonyllysyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid has been shown to inhibit the growth and metastasis of cancer cells in various cancer models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(N(2)-Benzyloxycarbonyllysyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid in lab experiments is its specificity for proteasome inhibition. Unlike other proteasome inhibitors, 1-(N(2)-Benzyloxycarbonyllysyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid specifically inhibits the chymotrypsin-like activity of the proteasome, which is involved in inflammation and cancer cell growth. Additionally, 1-(N(2)-Benzyloxycarbonyllysyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid has been shown to have low toxicity in animal models, making it a promising candidate for therapeutic use.
One of the limitations of using 1-(N(2)-Benzyloxycarbonyllysyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid in lab experiments is its relatively high cost compared to other proteasome inhibitors. Additionally, 1-(N(2)-Benzyloxycarbonyllysyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid is a synthetic peptide, which may limit its use in vivo due to potential issues with stability and delivery.
Zukünftige Richtungen
For research on 1-(N(2)-Benzyloxycarbonyllysyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid include further investigation of its potential therapeutic applications, particularly in the treatment of arthritis, inflammatory bowel disease, and cancer. Additionally, research could focus on improving the stability and delivery of 1-(N(2)-Benzyloxycarbonyllysyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid to improve its potential for in vivo use. Finally, research could investigate the potential of 1-(N(2)-Benzyloxycarbonyllysyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid in combination with other therapies for enhanced therapeutic effects.
Synthesemethoden
The synthesis of 1-(N(2)-Benzyloxycarbonyllysyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid involves the solid-phase peptide synthesis method. This method involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The peptide is synthesized in a stepwise manner, with each amino acid added in a specific order to ensure the correct sequence of the peptide. After synthesis, the peptide is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
1-(N(2)-Benzyloxycarbonyllysyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of diseases such as arthritis and inflammatory bowel disease. Additionally, 1-(N(2)-Benzyloxycarbonyllysyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth and metastasis of cancer cells.
Eigenschaften
CAS-Nummer |
116587-09-8 |
|---|---|
Produktname |
1-(N(2)-Benzyloxycarbonyllysyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid |
Molekularformel |
C28H40N4O8 |
Molekulargewicht |
560.6 g/mol |
IUPAC-Name |
1-[(4R)-4-[[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]amino]-4-carboxybutanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C28H40N4O8/c29-15-7-6-11-20(31-28(39)40-17-18-8-2-1-3-9-18)25(34)30-21(26(35)36)13-14-24(33)32-22-12-5-4-10-19(22)16-23(32)27(37)38/h1-3,8-9,19-23H,4-7,10-17,29H2,(H,30,34)(H,31,39)(H,35,36)(H,37,38)/t19?,20-,21+,22?,23?/m0/s1 |
InChI-Schlüssel |
AXRXFRGZPISJFC-DUVRESGISA-N |
Isomerische SMILES |
C1CCC2C(C1)CC(N2C(=O)CC[C@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)OCC3=CC=CC=C3)C(=O)O |
SMILES |
C1CCC2C(C1)CC(N2C(=O)CCC(C(=O)O)NC(=O)C(CCCCN)NC(=O)OCC3=CC=CC=C3)C(=O)O |
Kanonische SMILES |
C1CCC2C(C1)CC(N2C(=O)CCC(C(=O)O)NC(=O)C(CCCCN)NC(=O)OCC3=CC=CC=C3)C(=O)O |
Sequenz |
KXX |
Synonyme |
1-(N(2)-benzyloxycarbonyllysyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid 1-BLGIC Z-Lys-Glu-octahydro-1H-indole-2-carboxylic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




